molecular formula C21H22N6O4S B4054981 N-{[4-ethyl-5-({2-[(2-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide

N-{[4-ethyl-5-({2-[(2-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide

Cat. No.: B4054981
M. Wt: 454.5 g/mol
InChI Key: MIIQRCCIPZFCSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with several functional groups, including an ethyl group, a nitrophenyl group, a triazole ring, and a benzamide moiety. These functional groups could potentially give the compound various chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the bonds between them. The presence of a triazole ring and a benzamide moiety could potentially give the molecule a complex three-dimensional structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the nitrophenyl group might be involved in redox reactions, while the benzamide moiety could potentially undergo hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, it might have a certain solubility in water or organic solvents, a specific melting point, and so on .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Samadhiya et al. (2014) discusses the synthesis of 4-thiazolidinone derivatives, including compounds similar to the query molecule, for their antibacterial, antifungal, and antitubercular activities. The synthesized compounds were evaluated against selected bacteria, fungi, and Mycobacterium tuberculosis, demonstrating potential antimicrobial properties (Samadhiya, Sharma, Srivastava, & Srivastava, 2014).

Antitumor and Hypoxic Cell Cytotoxicity

Palmer et al. (1996) explored the synthesis and hypoxic cell cytotoxicity of regioisomers related to the query compound, highlighting their selective toxicity for hypoxic cells. This study presents a novel hypoxia-selective cytotoxin, indicating potential in targeting hypoxic tumor cells, a common feature of many solid tumors (Palmer, Wilson, Anderson, Boyd, & Denny, 1996).

Cancer Cell Migration and Growth Inhibition

Šermukšnytė et al. (2022) investigated 1,2,4-triazol-3-ylthioacetohydrazide derivatives for their effects on cancer cell migration and growth of melanoma, breast, and pancreatic cancer spheroids. This study identified compounds with significant cytotoxic effects against various cancer cell lines, suggesting the potential of such molecules in cancer therapy (Šermukšnytė, Kantminienė, Jonuškienė, Tumosienė, & Petrikaitė, 2022).

Development of Quality Control Methods

Sych et al. (2018) focused on developing quality control methods for promising anticonvulsants among derivatives similar to the query compound. This research underlines the importance of establishing reliable analytical techniques for the standardization of new medicinal substances (Sych, Bevz, Sych, Rakhimova, Yaremenko, & Perekhoda, 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with certain proteins or enzymes in the body .

Safety and Hazards

As with any chemical compound, handling this molecule would require standard laboratory safety procedures, including wearing appropriate protective equipment and avoiding direct contact with the skin and eyes .

Future Directions

The future research directions for this compound could involve further studying its properties, exploring its potential uses, and developing more efficient methods for its synthesis .

Properties

IUPAC Name

N-[[4-ethyl-5-[2-(2-nitroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O4S/c1-3-26-18(12-22-20(29)15-8-6-7-14(2)11-15)24-25-21(26)32-13-19(28)23-16-9-4-5-10-17(16)27(30)31/h4-11H,3,12-13H2,1-2H3,(H,22,29)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIQRCCIPZFCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2[N+](=O)[O-])CNC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[4-ethyl-5-({2-[(2-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-{[4-ethyl-5-({2-[(2-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-{[4-ethyl-5-({2-[(2-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide
Reactant of Route 4
Reactant of Route 4
N-{[4-ethyl-5-({2-[(2-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide
Reactant of Route 5
Reactant of Route 5
N-{[4-ethyl-5-({2-[(2-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide
Reactant of Route 6
Reactant of Route 6
N-{[4-ethyl-5-({2-[(2-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.